molecular formula C13H11F2N3O B1484420 1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one CAS No. 2203015-38-5

1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

Cat. No.: B1484420
CAS No.: 2203015-38-5
M. Wt: 263.24 g/mol
InChI Key: NQFAUBVFUOOKNX-UHFFFAOYSA-N
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Description

1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is a bicyclic heterocyclic compound featuring a pyrazolo[4,3-c]pyridin-4-one core substituted with a 3,5-difluorobenzyl group at the 1-position. This scaffold is structurally analogous to histamine, as demonstrated by Žerovnik et al. (2010), who synthesized conformationally constrained pyrazole derivatives to mimic histamine’s pharmacophore . The parent compound, 1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one (CAS 1301714-31-7), has a molecular formula of C₆H₇N₃O and serves as a foundational structure for derivatives like the target compound . The 3,5-difluorobenzyl substituent introduces steric bulk and electron-withdrawing fluorine atoms, which may enhance metabolic stability and binding affinity in biological systems compared to simpler analogs.

Properties

IUPAC Name

1-[(3,5-difluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[4,3-c]pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F2N3O/c14-9-3-8(4-10(15)5-9)7-18-12-1-2-16-13(19)11(12)6-17-18/h3-6H,1-2,7H2,(H,16,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQFAUBVFUOOKNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1N(N=C2)CC3=CC(=CC(=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C16H15F2N3O
  • Molecular Weight : 307.35 g/mol
  • CAS Number : 1252903-62-0

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Miyaura Borylation Reaction : This initial step involves the coupling of an intermediate with 3,5-difluorobenzyl.
  • Suzuki Reaction : Following the borylation, a Suzuki coupling reaction is performed to generate the desired intermediate.
  • Deprotection : The final step involves deprotecting the compound to yield the active form.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may function as an inhibitor of certain enzymes or receptors involved in various biological pathways. The precise molecular targets can vary based on the application context.

Antiproliferative Activity

A series of studies have evaluated the antiproliferative effects of similar pyrazole derivatives against various cancer cell lines:

  • Case Study : A related compound demonstrated IC50 values between 0.076 and 0.12 μM against human cancer cell lines (SGC-7901, A549, and HT-1080), indicating potent antiproliferative activity .
CompoundCell LineIC50 (μM)
7kSGC-79010.076
A5490.12
HT-1080Not reported

Antimicrobial Activity

Research has also indicated antimicrobial properties:

  • Compounds structurally similar to this compound were screened against various bacterial strains:
Bacterial StrainActivity Level
Staphylococcus aureusSignificant
Bacillus cereusHighly Significant
Escherichia coliModerate

Structure-Activity Relationship (SAR)

The structure-activity relationship studies suggest that modifications in the pyrazole ring and substitution patterns significantly influence biological activity. For instance:

  • Compounds with a trimethoxyphenyl A-ring at the N-1 position exhibited greater potency compared to those with substitutions at other positions .

Comparison with Similar Compounds

Structural and Functional Modifications

The pyrazolo[4,3-c]pyridin-4-one scaffold has been extensively modified to explore structure-activity relationships (SAR). Key analogs include:

(a) 1-(tert-Butyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
  • Substituent : tert-Butyl group at the 1-position.
  • CAS : 1257403-88-5 .
  • Comparison: The tert-butyl group increases lipophilicity compared to the 3,5-difluorobenzyl substituent. While this may improve membrane permeability, it could also reduce solubility.
(b) Parent Compound (Unsubstituted Core)
  • Structure : 1,5,6,7-Tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one.
  • CAS : 1301714-31-7 .
  • Comparison : Lacking substituents, this compound serves as a baseline for SAR studies. Its simpler structure may exhibit lower receptor affinity due to the absence of functional groups that enhance interactions with biological targets.
(c) Histamine-Mimetic Derivatives
  • Example : Derivatives synthesized by Žerovnik et al. (2010) with varied substituents (e.g., benzyl, alkyl chains) .
  • Comparison : These analogs were designed to mimic histamine’s imidazole ring. The 3,5-difluorobenzyl group in the target compound may offer superior selectivity for histamine receptors over other analogs due to fluorine’s electronic effects.
(d) Complex Pharmacological Derivatives
  • Example : The patent-derived compound 3-[(1S,2S)-1-[2-[2-(3,5-dimethylphenyl)-3-[3-(1-methylindazol-5-yl)-2-oxoimidazol-1-yl]-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carbonyl]-5-(2-ethyl-3-methylpyridin-4-yl)indol-1-yl]-2-methylcyclopropyl]-4H-1,2,4-oxadiazol-5-one (Compound 1) .
  • Comparison : This derivative incorporates multiple functional groups, including an indazole and oxadiazolone, suggesting enhanced polypharmacology. However, the increased molecular weight and complexity may compromise bioavailability compared to the simpler 3,5-difluorobenzyl analog.

Data Table: Key Structural and Physical Properties

Compound Name Substituent Molecular Formula CAS Number Key Features
Target Compound 3,5-Difluorobenzyl C₁₃H₁₀F₂N₃O Not Available Enhanced metabolic stability, fluorine-mediated interactions
1-(tert-Butyl) derivative tert-Butyl C₁₀H₁₃N₃O 1257403-88-5 High lipophilicity, reduced solubility
Parent Compound None (H) C₆H₇N₃O 1301714-31-7 Baseline for SAR studies
Histamine Analog Varied substituents Varies - Mimics histamine’s pharmacophore

Preparation Methods

Stepwise Synthesis:

Step Reagents & Conditions Description Outcome/Yield
1 Compound 1 + Diethyl oxalate, LiHMDS (1M), THF, -78°C to 25°C, overnight Formation of intermediate compound 2 via nucleophilic addition and cyclization Compound 2 isolated in 75% yield
2 Intermediate 2, Acetic acid, 80°C, 1 hour Cyclization and ring closure to form tetrahydro-pyrazolo-pyridine core High conversion to desired intermediate
3 Subsequent reaction in DMSO, 100°C, 12 hours Final ring closure and functionalization steps Completion of pyrazolo[4,3-c]pyridine scaffold

The key reagent lithium hexamethyldisilazide (LiHMDS) acts as a strong base facilitating the initial condensation. The use of diethyl oxalate introduces the ketoester functionality necessary for ring formation. The reaction temperatures and solvents are carefully controlled to optimize yield and purity.

Notes:

  • The starting compound 1 is typically a substituted piperidinone or related amine.
  • The reaction is performed under inert atmosphere (nitrogen) to prevent side reactions.
  • Workup involves acidification, extraction with ethyl acetate, drying, and solvent removal under reduced pressure.

This method is advantageous due to:

  • High atom economy
  • Use of commercially available starting materials
  • Mild reaction conditions amenable to scale-up
  • Good overall yields and purity

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Conditions Purpose Key Parameters
1 Condensation & Cyclization Compound 1, Diethyl oxalate, LiHMDS, THF, -78°C to 25°C Formation of ketoester intermediate 1.3 equiv LiHMDS, overnight reaction
2 Cyclization Acetic acid, 80°C, 1 hour Ring closure to tetrahydro-pyrazolo-pyridine Controlled temperature for selectivity
3 Functionalization DMSO, 100°C, 12 hours Final ring formation and functional group adjustment High temperature for completion
4 N-Alkylation 3,5-Difluorobenzyl halide, base (K2CO3/NaH), DMF/DMSO Introduction of 3,5-difluorobenzyl substituent Mild to moderate temperature, inert atmosphere

Research Findings and Optimization

  • The use of LiHMDS as a base in step 1 is critical for high yield and selectivity.
  • Temperature control at -78°C during the initial addition prevents side reactions.
  • Acetic acid-mediated cyclization is efficient and mild, avoiding harsh conditions.
  • DMSO at elevated temperatures facilitates final ring closure without decomposition.
  • N-alkylation with 3,5-difluorobenzyl halides proceeds smoothly under basic conditions, with yields typically above 70%.

Additional Considerations

  • Purification is commonly achieved by extraction and column chromatography.
  • Characterization by LCMS confirms molecular weight and purity.
  • The methodology is adaptable for various substituted benzyl groups, allowing structural diversification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one
Reactant of Route 2
Reactant of Route 2
1-(3,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one

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